molecular formula C15H14ClN5O2S B12116962 5-(5-chloro-2-hydroxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide

5-(5-chloro-2-hydroxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide

Cat. No.: B12116962
M. Wt: 363.8 g/mol
InChI Key: YMDOOTKBOXNBNT-UHFFFAOYSA-N
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Description

5-(5-chloro-2-hydroxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated hydroxyphenyl group, a thiadiazole ring, and a pyrazole carboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-chloro-2-hydroxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the thiadiazole moiety. The chlorinated hydroxyphenyl group is then attached through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atom in the hydroxyphenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology: In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer, infections, and inflammatory conditions.

Industry: In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(5-chloro-2-hydroxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

  • 5-chloro-2-hydroxyphenyl)-N-[5-(methyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide
  • 5-chloro-2-hydroxyphenyl)-N-[5-(ethyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide
  • 5-chloro-2-hydroxyphenyl)-N-[5-(butyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide

Uniqueness: The uniqueness of 5-(5-chloro-2-hydroxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide lies in its specific combination of functional groups and structural features. The presence of the isopropyl group in the thiadiazole ring, along with the chlorinated hydroxyphenyl group, imparts distinct chemical and biological properties. These features may enhance its reactivity, selectivity, and potential therapeutic applications compared to similar compounds.

Properties

Molecular Formula

C15H14ClN5O2S

Molecular Weight

363.8 g/mol

IUPAC Name

3-(5-chloro-2-hydroxyphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C15H14ClN5O2S/c1-7(2)14-20-21-15(24-14)17-13(23)11-6-10(18-19-11)9-5-8(16)3-4-12(9)22/h3-7,22H,1-2H3,(H,18,19)(H,17,21,23)

InChI Key

YMDOOTKBOXNBNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC(=NN2)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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